molecular formula C11H14ClN3 B4543916 {[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

Cat. No. B4543916
M. Wt: 223.70 g/mol
InChI Key: XRCGASBFFBQHKP-UHFFFAOYSA-N
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Description

The compound “{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amines are generally high-boiling liquids or solids that are combustible .

Scientific Research Applications

Antileishmanial Activity

{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride: has been studied for its potential use in treating leishmaniasis, a disease caused by parasites transmitted through the bite of infected sandflies. Research indicates that pyrazole-bearing compounds, including derivatives of this compound, exhibit potent antileishmanial activities. These compounds have been synthesized and their structures confirmed using techniques like FTIR and NMR. In vitro studies against Leishmania aethiopica clinical isolates have shown promising results, suggesting that these derivatives could be developed into effective antileishmanial agents .

Antimalarial Evaluation

In addition to antileishmanial properties, these compounds have also been evaluated for their antimalarial effects. The in vivo studies conducted on Plasmodium berghei infected mice have demonstrated that certain derivatives can significantly suppress the infection. This suppression indicates the potential of these compounds to be further explored as antimalarial agents, which is crucial given the global impact of malaria and the emergence of drug-resistant strains of Plasmodium falciparum .

Molecular Docking Studies

Molecular docking studies are a part of the computational approach in drug discovery. These studies have been conducted to justify the observed antileishmanial activity of the compound’s derivatives. By simulating the interaction between the compound and a target protein from the Protein Data Bank , researchers can predict the affinity and stability of the compound-protein complex. This helps in understanding the mechanism of action and optimizing the compound for better efficacy .

Pharmacological Effects

The diverse pharmacological effects of pyrazole-bearing compounds make them a subject of interest in various therapeutic areas. Their structural versatility allows for modifications that can enhance their biological activity. This compound, with its pyrazole core, is part of ongoing research to explore its full pharmacological potential, including its use in the development of new drugs with improved safety and effectiveness .

Synthesis and Structural Verification

The synthesis of new chemical entities like {[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride and its derivatives is fundamental to the field of medicinal chemistry. The structural verification of these compounds through analytical techniques such as elemental microanalysis, FTIR, and 1H NMR is crucial for confirming their identity and purity, which is essential before any biological evaluation can be conducted .

Transaminase-mediated Bioconversion

Transaminases are enzymes used in the chiral selective synthesis of pharmaceutical intermediates. Research into the transamination of related compounds to produce chiral amines demonstrates the utility of this compound in the synthesis of enantiomerically pure substances. This application is particularly relevant in the production of pharmaceuticals where the chirality of a drug can significantly affect its efficacy .

Chemical Safety and Handling

The handling and storage of chemical compounds are critical aspects of laboratory safety. Information on the safety profile, including hazard statements and precautionary measures, is essential for researchers working with these compounds. The compound’s safety data sheets provide guidelines on how to safely store, handle, and dispose of the compound to prevent accidents and ensure compliance with regulatory standards .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Future Directions

The future research directions would likely involve further studying the pharmacological effects of this compound and similar pyrazole derivatives, potentially in the context of treating diseases like leishmaniasis and malaria .

properties

IUPAC Name

[1-(3-methylphenyl)pyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9-3-2-4-11(5-9)14-8-10(6-12)7-13-14;/h2-5,7-8H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCGASBFFBQHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.